[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile
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Overview
Description
2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile groups to primary amines.
Substitution: The chloro group in the pyrazolo[3,4-b]pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile is unique due to its specific substitution pattern and the presence of both nitrile and chloro functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H10ClN5 |
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Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-[(6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H10ClN5/c1-11-15-8-13(7-12(9-19)10-20)16(18)21-17(15)23(22-11)14-5-3-2-4-6-14/h2-8H,1H3 |
InChI Key |
GIZHYEFBHYNCOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=N2)Cl)C=C(C#N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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